2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6
Overview
Description
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 is an organic compound with the chemical formula C10H14BrNO. It is a deuterated derivative of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, where the hydrogen atoms are replaced by deuterium. This compound is commonly used as a reagent and intermediate in organic synthesis reactions .
Mechanism of Action
Target of Action
Related compounds such as 2-(4-bromophenoxy)acetohydrazide have been shown to interact with metal ions like ni(ii) to form coordination compounds
Mode of Action
It’s worth noting that related compounds, such as 2-(4-bromophenoxy)acetohydrazide, have been shown to form coordination compounds with ni(ii) ions . The compound acts as a bidentate ligand, coordinating through the carbonyl oxygen atom and the amine nitrogen . This could potentially influence the activity of metal-dependent enzymes or other biological processes.
Preparation Methods
The preparation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 typically involves the following steps:
Reacting N,N-dimethylethylamine with 4-bromophenol: This reaction generates 2-(4-Bromophenoxy)-N,N-dimethylethylamine.
Deuteration: The hydrogen atoms in the compound are replaced by deuterium through a deuteration process.
Chemical Reactions Analysis
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various functional molecular compounds.
Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 can be compared with other similar compounds, such as:
2-(4-Bromophenoxy)ethanol: This compound has a similar structure but lacks the dimethylamino group.
4-Bromophenol: This compound is a simpler derivative with a hydroxyl group instead of the dimethylaminoethyl group.
2-(4-Bromophenoxy)tetrahydropyran: This compound contains a tetrahydropyran ring and is used as a pharmaceutical intermediate.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as tracing molecular pathways and studying reaction mechanisms .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N,N-bis(trideuteriomethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOYJFCKMYLHQ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)Br)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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